molecular formula C12H14O3 B8140222 Phenylethyl acetoacetate

Phenylethyl acetoacetate

Cat. No. B8140222
M. Wt: 206.24 g/mol
InChI Key: QOMFXOOKFCCSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylethyl acetoacetate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenylethyl acetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylethyl acetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Medicinal Applications : Phenylethyl acetoacetate derivatives are used in medicinal contexts. For example, 4-phenyl-2-butanone, synthesized using ethyl acetoacetate, benzyl chloride, and strong acid catalysts, has applications in reducing inflammation and aiding in codeine production (Zhang, 2005).

  • Aromatherapy and Flavoring : Derivatives like 1-phenylethyl acetate are naturally present in dried clove buds and their hydrodistilled oil, making them useful in aromatherapy and flavoring (Gassenmeier et al., 2017).

  • Catalysis and Synthesis : The compound is also involved in catalytic processes. For instance, Pd/Al2O3 catalyst and immobilized lipase enable the one-pot synthesis of R-1-phenylethyl acetate from acetophenone, with the acidity of the support playing a crucial role in product selectivity (Mäki-Arvela et al., 2009).

  • Enhancing Wine Aromatic Quality : In fermentation, adding l-phenylalanine to the co-fermentation of Hanseniaspora vineae and Saccharomyces cerevisiae improves 2-phenylethyl acetate production, thereby enhancing the aromatic quality of wine (Zhang et al., 2020).

  • Industrial Production : The artificial neural network model has been used to optimize the synthesis of 2-phenylethyl acetate in a solvent-free system using immobilized lipase, which is advantageous for industrial production (Kuo et al., 2014).

  • Metabolism Research : Phenylethyl acetoacetate derivatives are also significant in studies of metabolism. For example, acetoacetic acid production by cell-free extracts of a vibrio grown with phenylacetic acid as the sole carbon source is similar to reactions catalyzed by rat liver enzymes (Chapman & Dagley, 1962).

  • Food Preservation : Phenylethyl alcohol (PEA) application can prolong the shelf life and maintain the aroma of strawberries, preserving their quality for up to 15 days (Mo & Sung, 2007).

  • Biotechnological Production : Advances in biotechnological approaches to produce natural 2-phenylethanol and 2-phenylethyl acetate show potential for sustainable and economic production using waste and residue-based systems (Martínez-Avila et al., 2018).

properties

IUPAC Name

2-phenylethyl 3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-10(13)9-12(14)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMFXOOKFCCSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylethyl acetoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
K Suginaka, Y Hayashi, Y Yamamoto - Tetrahedron: Asymmetry, 1996 - Elsevier
… =Ph, 36%, 99%ee) and (R)-Iphenylethyl acetoacetate 2a (51%, 77%ee). The strategy was also … and reacted with diketene to give 1phenylethyl acetoacetate 2a in the presence of PPL (…
Number of citations: 43 www.sciencedirect.com
IM Heilbron, RN Heslop, F Irving… - Journal of the Chemical …, 1931 - pubs.rsc.org
IN a previous communication (Heilbron and Irving, J., 1929, 936) proof was adduced showing that, when benzyl methyl ketone is condensed with salicylaldehyde in presence of …
Number of citations: 7 pubs.rsc.org
CR Hauser, JC Shivers, PS Skell - Journal of the American …, 1945 - ACS Publications
… (39%) of /3-phenylethyl acetoacetate bp 151.5153.0 at 6 mm. … After fifteen minutes, the mixture was worked up, yielding -phenylethyl acetoacetate (55%), bp 149-151 at10 mm., giving a …
Number of citations: 11 pubs.acs.org
HE Zaugg - Journal of the American Chemical Society, 1946 - ACS Publications
In a recent publication Latif and Solimán1 described a novel ring-closure reaction in which ethyl a-benzyl-7-phenylacetoacetate, treated with concentrated sulfuric acid, produced l-…
Number of citations: 6 pubs.acs.org
C Wiśniewska, D Koszelewski, M Zysk… - European Journal of …, 2015 - Wiley Online Library
… with ethyl acetoacetate for 24 hours to give 2-phenylethyl acetoacetate (3a) (Scheme 1). … 2-Phenylethyl Acetoacetate (3a):32 1 H NMR (CDCl 3 , 200 MHz): δ = 2.20 (s, 3 H), 2.96 (t, J = …
HS Choi - Journal of agricultural and food chemistry, 2003 - ACS Publications
The volatile composition of the headspace from Citrus unshiu Marcov. forma Miyagawa-wase blossom was investigated. The volatile constituents were absorbed by a solid-phase …
Number of citations: 29 pubs.acs.org
U Rose, M Draeger - Journal of medicinal chemistry, 1992 - ACS Publications
Enantiomerically pure hexahydroquinolinones of the structural type 9 were prepared by a variation of the Hantzsch synthesis in which an optically activeacetoacetate served as a chiral …
Number of citations: 81 pubs.acs.org
H Parnes, GT Huang, EJ Shelton - Journal of Labelled …, 1988 - Wiley Online Library
… acetonide) phenylethyl acetoacetate. each in 1.5 ml of i-propanol The reaction was heated at reflux for 6 hrs. At this point radio-tlc (EtOAc-hexane 1: 1) showed about 30% unreacted …
T Hudlicky, T Tsunoda, KG Gadamasetti… - The Journal of …, 1991 - ACS Publications
Several racemic alcohols were converted totheir/3-keto esters with diketene, and the resulting compounds were subjected tokinetic resolution by means of bakers’ yeast. The unreacted …
Number of citations: 30 pubs.acs.org
JI Pengju - 2011 - academia.edu
… o C gives 2-phenylethyl acetoacetate in a 39% yield, but with 2 equivalents excess of potassium amide, the major product is styrene, resulting from base catalyzed elimination (Scheme …
Number of citations: 0 www.academia.edu

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